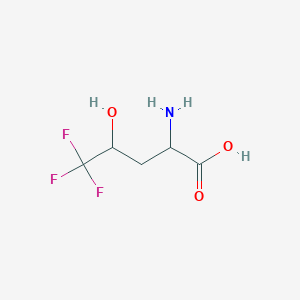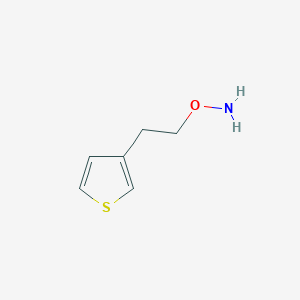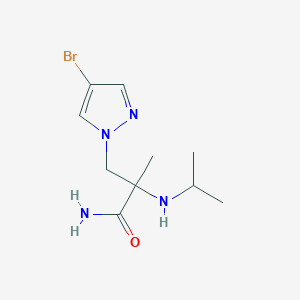
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid is a fluorinated amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the practical methods for preparing 2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid involves dynamic kinetic resolution of the corresponding racemate. This method allows for the efficient synthesis of the compound on a 20 g scale . The process typically involves the use of specific catalysts and reaction conditions to achieve high selectivity and yield.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amino group can produce primary amines.
Aplicaciones Científicas De Investigación
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and peptides.
Biology: Studied for its potential role in modifying protein structures and functions.
Medicine: Investigated for its potential use in drug development due to its enhanced metabolic stability and activity.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins, potentially leading to increased efficacy and reduced side effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-hydroxy-pentanoic acid: Lacks the fluorine atoms, resulting in different metabolic stability and activity.
5,5,5-Trifluoro-4-hydroxy-pentanoic acid: Similar structure but lacks the amino group, affecting its reactivity and applications
Uniqueness
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid is unique due to the presence of both fluorine atoms and an amino group, which confer enhanced metabolic stability, activity, and potential for diverse applications in drug development and peptide research .
Propiedades
Fórmula molecular |
C5H8F3NO3 |
|---|---|
Peso molecular |
187.12 g/mol |
Nombre IUPAC |
2-amino-5,5,5-trifluoro-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H8F3NO3/c6-5(7,8)3(10)1-2(9)4(11)12/h2-3,10H,1,9H2,(H,11,12) |
Clave InChI |
VZPJLCANUHCOMM-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)N)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















